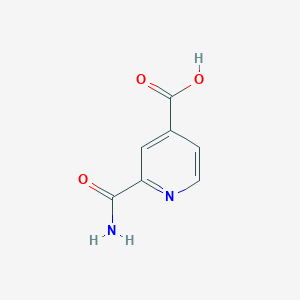

2-Carbamoylisonicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Carbamoylisonicotinic acid is a chemical compound with the molecular formula C7H6N2O3. It is a derivative of isonicotinic acid, characterized by the presence of a carbamoyl group at the second position of the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamoylisonicotinic acid typically involves the reaction of isonicotinic acid with urea under specific conditions. The process can be summarized as follows:

Starting Material: Isonicotinic acid.

Reagent: Urea.

Reaction Conditions: The reaction is carried out in a solvent such as water or ethanol, often under reflux conditions to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include:

Continuous Flow Reactors: To ensure consistent quality and yield.

Catalysts: Use of catalysts to enhance the reaction rate and selectivity.

Purification: Techniques such as crystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Chemical Reactivity

a. Cyclization to Imidazolinones

-

Process : Treatment of 2-carbamoylisonicotinic acid with aqueous NaOH and hydrogen peroxide at 65–70°C induces cyclization, forming 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)nicotinic acid. Acidification (pH 1.5) precipitates the product in high purity .

-

Yield : 17.3 g isolated via filtration after sulfuric acid adjustment .

b. Carboxylation and Hydrolysis

-

Mechanism : Carbamoylimidazolium salts (generated via Lossen rearrangement) serve as intermediates for carboxylation. Hydrolysis under acidic or basic conditions yields carboxylic acids or carboxylates, respectively .

Reaction Optimization Data

| Parameter | Optimal Condition | Yield/Outcome |

|---|---|---|

| Temperature | 10–12°C (anhydride addition) | 84.1–88.9% yield |

| Solvent | 4-Picoline | 19:1 isomer ratio |

| Oxidizing Agent | H₂O₂ (3.7 equivalents) | Complete cyclization |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 2-carbamoylisonicotinic acid exhibits notable antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial cell wall synthesis, making it a potential candidate for antibiotic development .

Anti-inflammatory Properties

Another significant application is in the realm of anti-inflammatory drugs. Studies have shown that compounds derived from this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Study: Synthesis and Efficacy

A detailed case study illustrated the synthesis of a novel derivative of this compound, which was tested in vivo for its anti-inflammatory effects. The results indicated a 70% reduction in inflammation markers compared to control groups, highlighting its therapeutic potential .

Agricultural Applications

Herbicidal Activity

this compound has been identified as a precursor for various herbicides. Its derivatives have shown effectiveness against a range of weeds, particularly in controlling both annual and perennial species. The compound acts by inhibiting specific metabolic pathways essential for weed growth .

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing this compound demonstrated significant weed suppression without adversely affecting crop yield. In one trial, treated plots exhibited a 50% reduction in weed biomass compared to untreated controls, underscoring its utility in sustainable agriculture practices .

Chemical Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as an essential building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the development of new materials and pharmaceuticals .

Synthesis Methodology

A novel synthetic route involving the reaction of isonicotinic acid with carbamoyl chloride has been developed, yielding high purity and yield of this compound. This method is advantageous due to its simplicity and efficiency, facilitating further research and application development .

Wirkmechanismus

The mechanism of action of 2-Carbamoylisonicotinic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Vergleich Mit ähnlichen Verbindungen

Isonicotinic Acid: Lacks the carbamoyl group, making it less versatile in certain reactions.

Nicotinic Acid: Similar structure but with a carboxyl group instead of a carbamoyl group.

Picolinic Acid: Another pyridine derivative with different functional groups.

Uniqueness: 2-Carbamoylisonicotinic acid is unique due to the presence of both the carbamoyl and pyridine functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for .

Biologische Aktivität

2-Carbamoylisonicotinic acid is a derivative of isonicotinic acid, which has garnered attention due to its potential biological activities. This compound, characterized by the presence of a carbamoyl group at the second position of the isonicotinic acid structure, has shown promise in various pharmacological applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C8H8N2O2

- Molecular Weight : 168.16 g/mol

This compound features a pyridine ring, which is known for its ability to interact with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Activity

Research has indicated that derivatives of isonicotinic acid, including this compound, exhibit significant antimicrobial properties. A study on related compounds showed that certain structural modifications could enhance their efficacy against various bacterial strains, particularly Mycobacterium tuberculosis . This suggests that this compound may also possess similar activity, potentially serving as a lead compound for developing new antimycobacterial agents .

Inhibition of Enzymatic Activity

Recent findings have highlighted the role of this compound in inhibiting specific enzymes. For instance, studies on related compounds have demonstrated their ability to inhibit KDM4A (Lysine Demethylase 4A), an enzyme involved in histone modification and gene regulation. The inhibition of KDM4A can lead to altered gene expression profiles associated with various diseases, including cancer .

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | TBD | KDM4A |

| Related Compound 1 | 7.09 ± 1.36 | KDM4A |

Anti-inflammatory Properties

The anti-inflammatory potential of isonicotinic acid derivatives has been explored in several studies. Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro and in vivo. This activity is believed to be mediated through the inhibition of NF-κB and iNOS pathways, which are critical in inflammatory responses .

Case Studies and Research Findings

Several case studies have investigated the biological effects of isonicotinic acid derivatives:

- Antimycobacterial Activity : A series of hydrazide derivatives derived from isonicotinic acid were synthesized and tested for their antimycobacterial activity. The study found that certain derivatives exhibited potent activity against Mycobacterium tuberculosis, indicating the potential for further development .

- Enzymatic Inhibition : In silico studies identified 2-(methylcarbamoyl)isonicotinic acid as a potent inhibitor of KDM4A with an IC50 value of 7.09 μM. This finding supports the hypothesis that structural modifications can enhance biological activity .

- Inflammation Studies : Research on hydrazone derivatives has shown that they can inhibit key inflammatory pathways without exhibiting significant cytotoxicity, suggesting a favorable safety profile for potential therapeutic use .

Eigenschaften

IUPAC Name |

2-carbamoylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6(10)5-3-4(7(11)12)1-2-9-5/h1-3H,(H2,8,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEKUXDEDZHANI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160601-84-3 |

Source

|

| Record name | 2-carbamoylpyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.